

Preclinical Development of Antitumor Agent-85 (ATA-85): A Technical Overview

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Compound of Interest		
Compound Name:	Antitumor agent-85	
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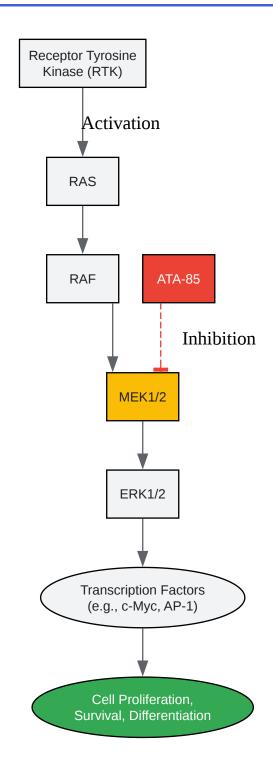
Introduction

Antitumor Agent-85 (ATA-85) is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various human cancers.[1][2] This document outlines the comprehensive preclinical development pipeline for ATA-85, detailing its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile. The data presented herein supports the continued development of ATA-85 as a potential therapeutic for solid tumors harboring specific MAPK pathway aberrations.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] In many cancers, this pathway is constitutively active due to mutations in upstream components like RAS or RAF, leading to uncontrolled cell growth.[2] ATA-85 is a potent and selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[4] By inhibiting MEK, ATA-85 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with a hyperactive MAPK pathway.





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Figure 1: Simplified MAPK/ERK Signaling Pathway and the Target of ATA-85.

In Vitro Efficacy

The antitumor activity of ATA-85 was first evaluated in a panel of human cancer cell lines with known mutational statuses.

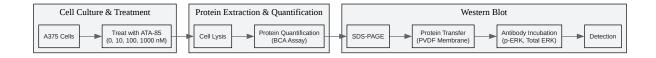


The half-maximal inhibitory concentration (IC50) of ATA-85 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure.[5][6]

Cell Line	Cancer Type	Key Mutation	IC50 (nM)
A375	Melanoma	BRAF V600E	15
HT-29	Colorectal	BRAF V600E	25
HCT116	Colorectal	KRAS G13D	80
Panc-1	Pancreatic	KRAS G12D	500
MCF7	Breast	Wild-Type BRAF/RAS	>10,000

Table 1: In Vitro Cytotoxicity of ATA-85 in Human Cancer Cell Lines

To confirm that ATA-85 inhibits its intended target within the cell, Western blot analysis was performed on A375 melanoma cells treated with the compound.



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Figure 2: Experimental Workflow for Western Blot Analysis.

Results demonstrated a dose-dependent decrease in the phosphorylation of ERK (p-ERK) with no significant change in total ERK levels, confirming the on-target activity of ATA-85.

In Vivo Efficacy

The antitumor efficacy of ATA-85 was evaluated in a human tumor xenograft model.[7][8]



Female athymic nude mice were subcutaneously implanted with A375 melanoma cells.[7] Once tumors reached an average volume of 150-200 mm³, animals were randomized into vehicle control and treatment groups. ATA-85 was administered orally, once daily.

Treatment Group	Dose (mg/kg)	Dosing Schedule	TGI (%) at Day 21
Vehicle Control	-	QD	0
ATA-85	10	QD	55
ATA-85	30	QD	85

Table 2: Antitumor Efficacy of ATA-85 in the A375 Xenograft Model *TGI (Tumor Growth Inhibition) was calculated using the formula: TGI (%) = $[1 - (Tf - Ti) / (Cf - Ci)] \times 100$, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.[9]

Preclinical Safety and Pharmacokinetics

Preliminary safety and pharmacokinetic (PK) studies were conducted in rodents.

A 14-day repeat-dose toxicity study in rats was conducted to determine the maximum tolerated dose (MTD).

Species	Route of Administration	MTD (mg/kg/day)	Key Observations
Sprague-Dawley Rat	Oral	50	At doses >50 mg/kg, reversible dermatological and gastrointestinal effects were observed.

Table 3: Summary of Preliminary Toxicology Findings

A single-dose pharmacokinetic study was performed in mice to evaluate the oral bioavailability of ATA-85.



Parameter	Value
Cmax (ng/mL)	1200
Tmax (h)	2
AUC (0-24h) (ng·h/mL)	9800
Oral Bioavailability (%)	45

Table 4: Key Pharmacokinetic Parameters of ATA-85 in Mice (30 mg/kg, oral)

Experimental Protocols

- Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[10][11]
- The following day, cells were treated with a serial dilution of ATA-85 or vehicle control (0.1% DMSO).
- After 72 hours of incubation, 10 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[5]
- $\bullet\,$ The medium was then removed, and 100 μL of DMSO was added to dissolve the formazan crystals.
- Absorbance was measured at 570 nm using a microplate reader.
- IC50 values were calculated using non-linear regression analysis.
- A375 cells were treated with varying concentrations of ATA-85 for 24 hours.
- Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA protein assay kit.
- Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[13][14]



- The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. [15]
- After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 A375 cells in Matrigel.
- Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.[16]
- When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 mice/group).
- ATA-85, formulated in 0.5% methylcellulose, or vehicle control was administered orally once daily.
- Animal body weight and tumor volumes were monitored throughout the study. The study was terminated when tumors in the control group reached the predetermined maximum size.

Conclusion

The preclinical data for ATA-85 demonstrate potent and selective inhibition of the MAPK/ERK signaling pathway, leading to significant antitumor activity in vitro and in vivo, particularly in cancer models with BRAF mutations. The compound exhibits favorable pharmacokinetic properties and a manageable safety profile in initial rodent studies. These promising results warrant further investigation and support the advancement of ATA-85 into IND-enabling studies.

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